molecular formula C9H11NO2S B2626961 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1154992-19-4

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No. B2626961
M. Wt: 197.25
InChI Key: MOIJSRIXTSAOOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, the synthesis of related compounds involves various methods, including ammonolysis with dimethylamine.


Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration.

Scientific Research Applications

  • Microbial Cometabolism and Biotransformation : A study by Fedorak & Grbìc-Galìc (1991) investigated the aerobic biotransformations of benzothiophene and its derivatives by microbial cultures. They found that these compounds were transformed into various metabolites like benzothiophene-2,3-dione, highlighting the potential for microbial processing of benzothiophene compounds in environmental contexts.

  • Heterocyclic Chemistry : Research by Bannikova et al. (2007) delved into the heterocyclic chemistry involving compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. They explored the reactions of monocyclic 2,3-dihydro-1H-pyrrole2,3-diones with acyclic enamino ketones, contributing to the understanding of complex organic synthesis mechanisms.

  • Crystal Structure Analysis : A study by Małecka & Budzisz (2001) examined the structures of benzoxaphosphinane derivatives, which are structurally related to benzothiophene diones. This research contributes to the field of crystallography and the understanding of molecular structures in organic chemistry.

  • Synthesis of Novel Compounds : The work of Chepyshev et al. (2009) focused on the synthesis of novel compounds from 1-methyl-3-methylaminopyrrole-2,5-dione, which is chemically related to benzothiophene-1,1-dione. Their findings are significant for the development of new organic compounds with potential applications in various fields.

  • Organic Synthesis and Reaction Mechanisms : A research by Kim & Kim (2000) explored the synthesis of 3-alkylamino-5-arylthiophenes, which involves compounds related to 3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione. This study adds to the knowledge of organic synthesis and the mechanisms of chemical reactions.

  • Antimicrobial Activity : The study by Ghorab et al. (2017) investigated the antimicrobial activity of certain benzothiophene derivatives. Their findings suggest potential applications of these compounds in developing new antimicrobial agents.

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a vibrant field. For instance, the amyotrophic lateral sclerosis (ALS) exposome, which includes environmental contributions to ALS risk and progression, is an area of active research .

properties

IUPAC Name

N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9/h2-5,8,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJSRIXTSAOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CS(=O)(=O)C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

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